molecular formula C4H8O2 B079294 1,2-Dimethoxyethylene CAS No. 10340-88-2

1,2-Dimethoxyethylene

Cat. No. B079294
CAS RN: 10340-88-2
M. Wt: 88.11 g/mol
InChI Key: SJQBHNHASPQACB-ONEGZZNKSA-N
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Description

1,2-Dimethoxyethylene (DME) is an organic compound that is used in various scientific research applications. It is a colorless liquid that has a sweet odor and is highly flammable. DME is also known as glycol dimethyl ether and is commonly used as a solvent in organic chemistry.

Mechanism Of Action

The mechanism of action of DME is not well understood. It is believed that DME acts as a polar solvent and can interact with polar and nonpolar compounds. DME can also act as a nucleophile in organic reactions, and its reactivity depends on the reaction conditions.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of DME. However, studies have shown that DME can cause skin irritation and respiratory problems if inhaled. It is also highly flammable and can cause fire and explosion hazards.

Advantages And Limitations For Lab Experiments

DME is a versatile solvent that can dissolve a wide range of organic compounds. It is also relatively inexpensive and easy to handle. However, DME is highly flammable and can pose a safety hazard in the laboratory. It is also toxic and can cause health problems if not handled properly.

Future Directions

For the use of DME include the production of biofuels and biodegradable polymers and resins.

Scientific Research Applications

DME is widely used in scientific research as a solvent for various organic compounds. It is also used as a reagent in organic synthesis reactions. DME is an excellent solvent for polar and nonpolar compounds, making it a versatile solvent in organic chemistry. It is also used in the production of polymers and resins.

properties

CAS RN

10340-88-2

Product Name

1,2-Dimethoxyethylene

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

IUPAC Name

(E)-1,2-dimethoxyethene

InChI

InChI=1S/C4H8O2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+

InChI Key

SJQBHNHASPQACB-ONEGZZNKSA-N

Isomeric SMILES

CO/C=C/OC

SMILES

COC=COC

Canonical SMILES

COC=COC

Other CAS RN

10340-88-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation of copolymer 4 is repeated, except that the reactor is charged with 3.9 g of maleic anhydride, 3.5 g of 1,2-dimethoxyethylene, 1.4 g of acrylic acid and 133 g of methyl ethyl ketone, and a solution of 35.3 g of maleic anhydride in 57 g of methyl ethyl ketone is then metered in at the same time as 31.7 g of 1,2-dimethoxyethylene, 13 g of acrylic acid and 1.1 g of tert-butyl perpivalate (75% strength in aliphatic hydrocarbon) in 20 g of methyl ethyl ketone. The workup leaves a solution of the polysodium salt of a copolymer of 1,2-dimethoxyethylene, maleic acid and acrylic acid having a solids content of 20%. The K value of the copolymer is 51.7. The amount of residual maleic acid in the copolymer is found to be 0.19%.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
solvent
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Three
[Compound]
Name
copolymer 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.9 g
Type
reactant
Reaction Step Five
Quantity
3.5 g
Type
reactant
Reaction Step Five
Quantity
1.4 g
Type
reactant
Reaction Step Five
Quantity
133 g
Type
solvent
Reaction Step Five
Quantity
35.3 g
Type
reactant
Reaction Step Six
Quantity
31.7 g
Type
reactant
Reaction Step Seven
Quantity
13 g
Type
reactant
Reaction Step Eight

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